An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethyl)benzophenone, a key chemical intermediate in the fields of pharmaceutical and agrochemical development. We will delve into its core chemical and physical properties, provide a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, explore its reactivity, and discuss its applications, grounding all claims in authoritative references.
Introduction
2-Chloro-5-(trifluoromethyl)benzophenone (CAS No. 789-96-8) is a substituted aromatic ketone of significant interest in synthetic chemistry.[1][2] Its unique trifunctional structure—a benzophenone core, a chlorine atom, and a trifluoromethyl group—makes it a versatile building block for constructing more complex molecular architectures. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as it is known to enhance critical properties in bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable precursor in modern drug design.[3] This guide serves as a technical resource for researchers and professionals, offering detailed insights into the scientific principles and practical methodologies associated with this compound.
Section 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is foundational to its application. The physicochemical characteristics of 2-Chloro-5-(trifluoromethyl)benzophenone are summarized below.
Physicochemical Data
The key identifying and physical properties are presented in Table 1. The melting point of 39-40 °C indicates it is a solid at room temperature, which simplifies handling and storage compared to liquid reagents.
Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)benzophenone
| Property | Value | Source(s) |
| CAS Number | 789-96-8 | [1][2] |
| Molecular Formula | C₁₄H₈ClF₃O | [1] |
| Molecular Weight | 284.66 g/mol | [1] |
| IUPAC Name | methanone | [2] |
| Melting Point | 39-40 °C | [4] |
| Monoisotopic Mass | 284.02158 Da | [5] |
| Appearance | Solid (form may vary) | [4] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While complete spectral data is not always publicly available, the expected characteristics are outlined below based on the molecule's structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.30-7.90 ppm). The protons on the unsubstituted phenyl ring and the substituted phenyl ring will resonate in this area, with their specific chemical shifts and splitting patterns dictated by the electronic effects of the chloro, trifluoromethyl, and carbonyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Key expected signals include:
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Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm, characteristic of a ketone.[6]
-
Aromatic Carbons: Multiple signals between ~125-140 ppm.
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Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with the three fluorine atoms) with a chemical shift influenced by the aromatic ring. For example, the CF3 carbon in a related benzonitrile appears around 122.5 ppm (q, J = 272 Hz).[7]
-
Solvent: When using deuterated chloroform (CDCl₃), a characteristic triplet will be observed at approximately 77 ppm.[6]
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:
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C=O Stretch (Ketone): A strong, sharp peak around 1660-1680 cm⁻¹.
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
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C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the -CF₃ group.
-
-
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 284.02158 Da.[5] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 285.02886 and [M+Na]⁺ at m/z 307.01080.[5] Fragmentation may involve the loss of the trifluoromethyl group or cleavage at the carbonyl group.
Section 2: Synthesis and Purification
The most reliable and common method for synthesizing benzophenones is the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[8][9] This method is advantageous because the product (an aryl ketone) is deactivated towards further acylation, which effectively prevents polysubstitution.[8]
Reaction Principle
The synthesis involves the reaction of an acylating agent (benzoyl chloride) with a substituted aromatic ring (1-chloro-4-(trifluoromethyl)benzene) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[10] The catalyst's role is to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Experimental Workflow Diagram
The overall workflow for the synthesis and purification is depicted below. This systematic approach ensures both a high yield and high purity of the final product.
Caption: A typical workflow for the synthesis and purification of benzophenones.
Detailed Synthesis Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-Chloro-4-(trifluoromethyl)benzene
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or Hexane (for recrystallization)
Procedure:
-
Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber) to handle the evolving HCl gas. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous DCM (approx. 2 mL per mmol of the limiting reagent) and anhydrous AlCl₃ (1.1 equivalents). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Acylium Ion Formation: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. The addition should be slow to control the initial exotherm.
-
Substrate Addition: After the benzoyl chloride addition is complete, add 1-chloro-4-(trifluoromethyl)benzene (1.05 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
Causality Insight: Adding the substituted benzene last to the pre-formed AlCl₃-acyl chloride complex ensures the immediate presence of the electrophile, promoting the desired reaction pathway and minimizing potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and should be done with care due to its highly exothermic nature.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Self-Validating Step: The wash with NaHCO₃ should be continued until no more CO₂ evolution is observed, confirming the complete neutralization of acid.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-5-(trifluoromethyl)benzophenone is governed by its three key structural components. The electron-withdrawing nature of the chlorine atom and the potent trifluoromethyl group deactivates the substituted aromatic ring towards further electrophilic substitution. The ketone's carbonyl group can undergo nucleophilic addition, and the C-Cl bond can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, making it a versatile handle for further synthetic transformations.
Friedel-Crafts Acylation Mechanism
The core of the synthesis is the generation of the acylium ion. This process is visualized below.
Note: The above DOT script is a template. As I cannot render images directly, placeholders are used. A real implementation would require image files for chemical structures.
Caption: Formation of the acylium ion electrophile via Lewis acid activation.
Section 4: Applications in Research and Development
The primary value of 2-Chloro-5-(trifluoromethyl)benzophenone lies in its role as a sophisticated chemical intermediate.
-
Pharmaceutical Synthesis: Benzophenone scaffolds are present in a wide array of FDA-approved drugs. This particular derivative serves as a precursor for creating novel compounds, especially in CNS drug discovery. The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's pharmacokinetic profile by blocking metabolic degradation and increasing cell membrane permeability.[3]
-
Agrochemical Development: Similar to pharmaceuticals, the -CF₃ group imparts beneficial properties to pesticides, such as enhanced efficacy and metabolic stability, leading to longer-lasting effects.[1] This intermediate can be used to synthesize advanced herbicides, insecticides, and fungicides.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of 2-Chloro-5-(trifluoromethyl)benzophenone is essential. The known hazards are summarized from safety data sheets.
Table 2: Hazard Identification
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |
| Skin Irritation | H315 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | [4] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-5-(trifluoromethyl)benzophenone is a high-value chemical intermediate with well-defined properties. Its synthesis is reliably achieved through the classic Friedel-Crafts acylation, a process that is both scalable and avoids common side reactions like polysubstitution. The strategic placement of the chloro and trifluoromethyl groups provides synthetic chemists with versatile handles for further modification, while imparting desirable physicochemical properties crucial for the development of next-generation pharmaceuticals and agrochemicals. Adherence to established safety protocols is mandatory for its handling and use in a research and development setting.
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2-chloro-5-(trifluoromethyl)benzophenone - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Chemical Properties of 2-Fluoro-5-(trifluoromethyl)benzophenone (CAS 199292-40-5). (n.d.). Cheméo. Retrieved from [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]
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Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024, July 15). Pearson. Retrieved from [Link]
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Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware. Retrieved from [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved from [Link]
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Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025, December 15). American Chemical Society. Retrieved from [Link]
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2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. (n.d.). PubChem. Retrieved from [Link]
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Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved from [Link]
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Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine Notes. Retrieved from [Link]
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Rullas, J., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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